2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
Atenolol impurity C is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Brand Name:
Vulcanchem
CAS No.:
29122-69-8
VCID:
VC21343108
InChI:
InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)
SMILES:
C1C(O1)COC2=CC=C(C=C2)CC(=O)N
Molecular Formula:
C11H13NO3
Molecular Weight:
207.23 g/mol
2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
CAS No.: 29122-69-8
Cat. No.: VC21343108
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide - 29122-69-8](/images/no_structure.jpg)
Description | Atenolol impurity C is an impurity of Atenolol, a cardioselective β-adrenergic blocker. |
---|---|
CAS No. | 29122-69-8 |
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide |
Standard InChI | InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13) |
Standard InChI Key | SOGKXLVYZZXFTN-UHFFFAOYSA-N |
SMILES | C1C(O1)COC2=CC=C(C=C2)CC(=O)N |
Canonical SMILES | C1C(O1)COC2=CC=C(C=C2)CC(=O)N |
Appearance | White Solid |
Melting Point | 165-167°C |
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